(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
Descripción
Propiedades
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-3-24-14-6-4-12(8-16(14)23-2)9-18-19(22)21(20(27)28-18)13-5-7-15-17(10-13)26-11-25-15/h4-10H,3,11H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLDUPBRDZFRFY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are recognized for their potential as pharmacological agents. They exhibit a range of biological activities including:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Efficacy against various microbial strains.
- Anti-inflammatory : Reduction of inflammation markers.
- Antioxidant : Scavenging free radicals.
Recent studies indicate that modifications to the thiazolidin-4-one scaffold can enhance these activities, making it a focal point for drug development .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone precursors. The introduction of substituents such as the benzo[d][1,3]dioxole moiety and ethoxy groups is crucial for modulating biological activity.
Table 1: Structural Modifications and Their Biological Activities
| Compound Structure | Modification Type | Biological Activity |
|---|---|---|
| (Z)-3-(benzo[d][1,3]dioxol-5-yl) | Benzodioxole moiety | Enhanced anticancer activity |
| 5-(4-ethoxy-3-methoxybenzylidene) | Ethoxy and methoxy groups | Improved solubility and bioavailability |
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds related to the thiazolidinone framework have been shown to inhibit cell proliferation in various cancer cell lines. In one study, a series of thiazolidinones were evaluated against Hep3B liver cancer cells, revealing varying degrees of cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM .
Case Study :
A specific derivative was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with this compound led to a significant decrease in the G1 phase population, suggesting its potential as a cell cycle inhibitor .
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one and various biological targets such as gp41 in HIV research. These studies suggest stable interactions that could translate into effective inhibition of viral replication .
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
Compound 4a ():
- Structure : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one.
- Key Differences : Replaces the 3-(benzo[d][1,3]dioxol-5-yl) group with a methyl group at position 1.
- Impact: Higher melting point (252–254°C) compared to analogs with non-aromatic substituents, suggesting enhanced crystallinity due to the benzo[d][1,3]dioxol group .
Compound 5b ():
- Structure : (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one.
- Key Differences : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 3-hydroxyphenyl group and incorporates an indole-based benzylidene.
- Bioactivity : Exhibits potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus), highlighting the importance of electron-donating groups (e.g., hydroxyl) for antimicrobial efficacy .
Analog 6 ():
- Structure : (Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one.
- Key Differences : Features a 4-hydroxy-3,5-dimethoxybenzylidene group instead of 4-ethoxy-3-methoxy.
- Spectroscopy : Distinct ¹H-NMR shifts at δ 9.51 (hydroxyl proton) and δ 3.81 (methoxy groups), reflecting substituent-induced electronic effects .
Physicochemical and Spectroscopic Properties
Key Research Findings
Substituent-Driven Bioactivity : The benzo[d][1,3]dioxol group enhances antimicrobial activity but may reduce solubility compared to indole-based analogs .
Synthetic Efficiency: High yields (88–96%) are achievable for benzodioxol-containing derivatives via optimized Knoevenagel conditions .
Spectroscopic Signatures : Methoxy and ethoxy groups produce distinct ¹H-NMR shifts (δ 3.3–4.0), aiding structural confirmation .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via Knoevenagel condensation between 3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one and 4-ethoxy-3-methoxybenzaldehyde. Sodium acetate in glacial acetic acid is used as a catalyst, with reflux conditions (70–80°C) to achieve the Z-isomer. Yields typically range from 70–85%, depending on solvent polarity and reaction time .
Q. How is the Z-configuration confirmed during synthesis?
1H-NMR spectroscopy is critical: the benzylidene proton (CH=) appears as a singlet in the δ 7.2–7.8 ppm range for the Z-isomer. In contrast, the E-isomer shows coupling (J = 12–14 Hz). IR spectroscopy also confirms the thioxo group (C=S stretch at ~1200 cm⁻¹) .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Which substituents are critical for bioactivity?
The 4-ethoxy-3-methoxybenzylidene group enhances antimicrobial activity by increasing lipophilicity, while the benzo[d][1,3]dioxol-5-yl moiety contributes to ROS scavenging .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve Z-isomer yield?
- Solvent : Polar aprotic solvents (DMF, DMSO) improve stereoselectivity by stabilizing the transition state.
- Catalyst : Piperidine/acetic acid systems increase yields by 10–15% compared to NaOAc alone.
- Temperature : Lower temperatures (50–60°C) reduce side reactions but prolong reaction time (12–18 hrs) .
Q. What computational methods predict target interactions?
Molecular docking (AutoDock Vina) identifies binding to hemoglobin subunits (PDB: 1HHO) and ROS-related enzymes (e.g., NADPH oxidase). The thioxo group forms hydrogen bonds with Arg-92, while the benzylidene group engages in hydrophobic interactions .
Q. How do structural modifications affect bioactivity?
- Electron-withdrawing groups (e.g., -Cl at the benzylidene para position) enhance antimicrobial activity (MIC reduced by 50%).
- Methoxy-to-ethoxy substitution improves antioxidant capacity (IC₅₀ from 28 µM to 15 µM) .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies often arise from substituent effects or assay protocols . For example:
- A 2024 study reported MIC = 8 µg/mL against S. aureus , while a 2021 study found MIC = 32 µg/mL . This difference is attributed to variations in bacterial strains and inoculum size.
- Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Q. What degradation pathways occur under physiological conditions?
Q. How to design SAR studies for this compound?
- Step 1 : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the benzylidene and benzo[d][1,3]dioxol groups.
- Step 2 : Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity).
- Step 3 : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
